molecular formula C13H16O4 B14582429 (2,2-Dimethyl-1,3-dioxolan-4-yl)(4-methoxyphenyl)methanone CAS No. 61171-89-9

(2,2-Dimethyl-1,3-dioxolan-4-yl)(4-methoxyphenyl)methanone

Cat. No.: B14582429
CAS No.: 61171-89-9
M. Wt: 236.26 g/mol
InChI Key: OXXJQFRGNIGKKW-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-1,3-dioxolan-4-yl)(4-methoxyphenyl)methanone is an organic compound that features a dioxolane ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)(4-methoxyphenyl)methanone typically involves the reaction of 4-methoxybenzaldehyde with 2,2-dimethyl-1,3-dioxolane-4-methanol under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1,3-dioxolan-4-yl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the dioxolane ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 2,2-dimethyl-1,3-dioxolane-4-ylmethanol.

    Substitution: Formation of various substituted dioxolane derivatives depending on the nucleophile used.

Scientific Research Applications

(2,2-Dimethyl-1,3-dioxolan-4-yl)(4-methoxyphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Dimethyl-1,3-dioxolan-4-yl)(4-methoxyphenyl)methanone is unique due to the presence of both a dioxolane ring and a methoxyphenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

61171-89-9

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C13H16O4/c1-13(2)16-8-11(17-13)12(14)9-4-6-10(15-3)7-5-9/h4-7,11H,8H2,1-3H3

InChI Key

OXXJQFRGNIGKKW-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)C(=O)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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